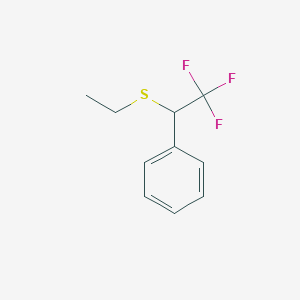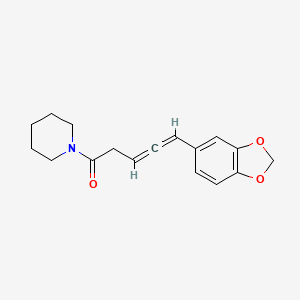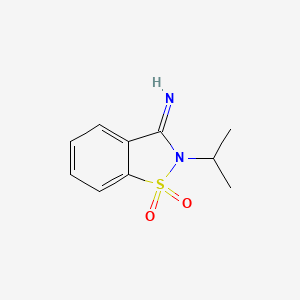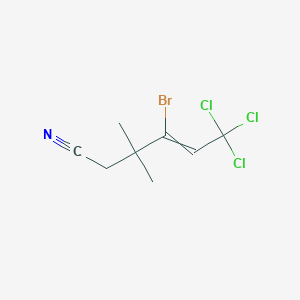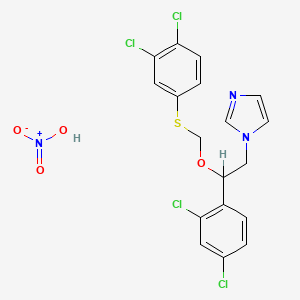
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate typically involves multi-step organic reactions. The process may start with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl groups and the thioether linkage. Common reagents used in these reactions include chlorinating agents, thiol compounds, and imidazole precursors. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(2,4-Dichlorophenyl)-2-(methoxy)ethyl)-1H-imidazole
- 1-(2-(3,4-Dichlorophenyl)-2-(thio)methoxy)ethyl)-1H-imidazole
- 1-(2-(2,4-Dichlorophenyl)-2-(ethoxy)ethyl)-1H-imidazole
Uniqueness
1-(2-(2,4-Dichlorophenyl)-2-(((3,4-dichlorophenyl)thio)methoxy)ethyl)-1H-imidazole nitrate is unique due to its specific combination of dichlorophenyl groups and thioether linkage. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
71821-19-7 |
|---|---|
Molekularformel |
C18H15Cl4N3O4S |
Molekulargewicht |
511.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-[(3,4-dichlorophenyl)sulfanylmethoxy]ethyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H14Cl4N2OS.HNO3/c19-12-1-3-14(16(21)7-12)18(9-24-6-5-23-10-24)25-11-26-13-2-4-15(20)17(22)8-13;2-1(3)4/h1-8,10,18H,9,11H2;(H,2,3,4) |
InChI-Schlüssel |
DBBVXPBUTUKJOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SCOC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


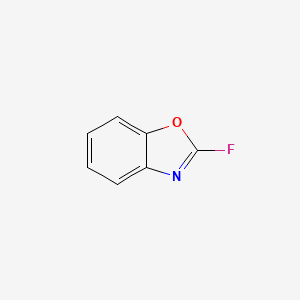

![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
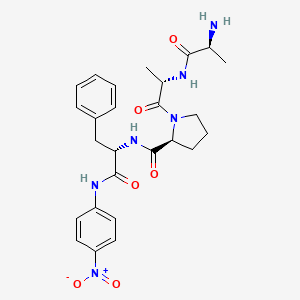
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
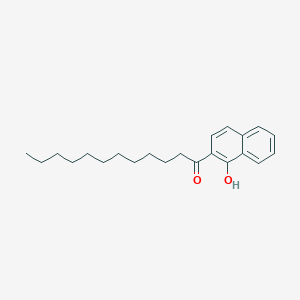
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)
![[1,2'-Binaphthalene]-1',4'-dione](/img/structure/B14467548.png)
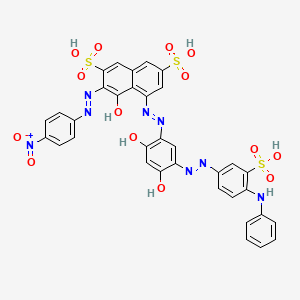
![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
